hUP1-IN-1

hUP1 inhibition uridine phosphorylase pyrimidine salvage

hUP1-IN-1 is a first-in-class, pyridone-based transition-state carbocation mimic inhibitor of human uridine phosphorylase type 1 (hUP1/UPP1). Unlike nucleoside-analog competitors such as BAU, hUP1-IN-1 binds via a distinct mechanism with validated competitive inhibition constants (Kii 375 nM; KisUrd 635 nM) and comprehensive ITC thermodynamic profiling (Kd, ΔG, ΔH, ΔS). It potently enhances 5-FU antiproliferative effects while reducing cytotoxicity in SW-620 colorectal cancer cells. Available as both free acid (CAS 5444-02-0) and potassium salt forms with documented in vivo formulation protocols using DMSO/PEG300/Tween-80/saline or SBE-β-CD co-solvent systems. Ideal for cancer pharmacology, fluoropyrimidine chemotherapy modulation, pyrimidine metabolism enzymology, and SAR studies requiring a benchmark hUP1 inhibitor with fully characterized binding thermodynamics.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 5444-02-0
Cat. No. B042923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehUP1-IN-1
CAS5444-02-0
Synonyms2,6-Dihydroxy-4-methyl-nicotinonitrile;  2,6-Dihydroxy-3-cyano-4-methylpyridine;  2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile;  2,6-Dihydroxy-4-methylnicotinonitrile;  3-Cyano-4-methyl-6-hydroxy-2-pyridinone;  3-Cyano-4-methyl-6-hydroxy-2-pyridone;  3-Cy
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=C1C#N)O
InChIInChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11)
InChIKeyYRGYYQCOWUULNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hUP1-IN-1 (CAS 5444-02-0): hUP1 Inhibitor Procurement for Pyrimidine Metabolism and 5-FU Modulation Research


hUP1-IN-1 (CAS 5444-02-0), also known as 3-cyano-2,6-dihydroxy-4-methylpyridine or potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-olate, is a small-molecule inhibitor of human uridine phosphorylase type 1 (hUP1; UPP1) [1]. hUP1 is a key enzyme in pyrimidine salvage that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. hUP1-IN-1 was designed as a transition-state carbocation mimic based on a putative Sₙ1 catalytic mechanism of hUP1, representing a first-in-class scaffold distinct from nucleoside-analog inhibitors such as benzylacyclouridine (BAU) [1]. The compound is available in both free acid and potassium salt forms for research applications in oncology and pyrimidine metabolism studies.

hUP1-IN-1 Chemical Selection: Why In-Class hUP1 Inhibitors Are Not Interchangeable


hUP1 inhibitors are not functionally interchangeable because potency, selectivity, mechanism of action, and cellular context vary dramatically across chemotypes. hUP1-IN-1, designed as a transition-state carbocation mimic, exhibits a binding mode and inhibitory mechanism fundamentally distinct from nucleoside-based inhibitors like benzylacyclouridine (BAU) [1]. The kinetic and thermodynamic profiles of hUP1-IN-1 series compounds have been demonstrated as the most potent in vitro hUP1 inhibitors reported at the time of their characterization [1]. Substituting hUP1-IN-1 with a less characterized or structurally unrelated hUP1 inhibitor without validating enzyme inhibition constants, cellular target engagement, and 5-FU modulation in the relevant cell model may compromise experimental reproducibility and data interpretability.

hUP1-IN-1 Technical Data: Comparative Enzyme Inhibition, Thermodynamics, and 5-FU Modulation Evidence


hUP1-IN-1 hUP1 Enzyme Inhibition: Comparative Potency Analysis of Kii and Kis Urd

hUP1-IN-1 demonstrates competitive inhibition of hUP1 with respect to uridine. The compound exhibits a Kii of 375 nM and Kis Urd of 635 nM as determined by kinetic assays [1]. In comparative context, BAU, a well-established uridine phosphorylase inhibitor, exhibits a K_i of approximately 98 nM against murine uridine phosphorylase and has been reported with K_i values around 270 nM for related analogs in earlier studies, though direct head-to-head hUP1 data under identical conditions are not available from the same study. The authors note that the ligands presented in the 2013 study 'are the most potent in vitro hUP1 inhibitors developed to date' at the time of publication [1]. At 1 μM concentration, hUP1-IN-1 achieves 70% inhibition of hUP1-catalyzed uridine phosphorolysis [1].

hUP1 inhibition uridine phosphorylase pyrimidine salvage

hUP1-IN-1 Functional Cellular Activity: 5-FU Antiproliferative Effect Enhancement in SW-620 Colon Cancer Cells

hUP1-IN-1 (tested as compound 6a, potassium salt) enhances the antiproliferative efficacy of 5-fluorouracil (5-FU) in human colorectal adenocarcinoma SW-620 cells, while concurrently reducing in vitro 5-FU cytotoxicity in the same aggressive cell line [1]. This dual modulation profile—potentiating therapeutic antiproliferative effects while attenuating cytotoxicity—is a distinctive functional characteristic of hUP1-IN-1 within its chemical series. The study demonstrated that hUP1-IN-1 improved the antiproliferative effects of 5-FU on colon cancer cells, accompanied by a reduction of in vitro 5-FU cytotoxicity [1]. This functional outcome is mechanistically linked to hUP1 inhibition increasing intracellular uridine availability, which selectively protects normal tissues from 5-FU toxicity without compromising antitumor activity [1].

colon cancer 5-fluorouracil modulation antiproliferative synergy

hUP1-IN-1 Binding Thermodynamics: Comparative Isothermal Titration Calorimetry Profile

hUP1-IN-1 exhibits a favorable thermodynamic binding signature as determined by isothermal titration calorimetry (ITC). The binding interaction is characterized by a dissociation constant (K_d) consistent with its enzymatic inhibition constants, driven primarily by enthalpic contributions with a smaller favorable entropic component [1]. Comprehensive thermodynamic profiling, including ΔG, ΔH, and ΔS values for hUP1-IN-1 and its structural analogs, is provided in the primary publication [1]. The study's explicit claim that these ligands represent 'the most potent in vitro hUP1 inhibitors developed to date' is supported by both kinetic and thermodynamic data [1].

binding thermodynamics isothermal titration calorimetry enthalpy-entropy compensation

hUP1-IN-1 Potassium Salt Solubility and Formulation Compatibility

The potassium salt form of hUP1-IN-1 (CAS 118803-30-8) demonstrates high solubility in DMSO, achieving concentrations up to approximately 100 mg/mL (531.26 mM) with sonication and warming to ≤80°C . For in vivo administration, the compound can be formulated as a clear solution at 3.75 mg/mL (19.92 mM) using a co-solvent system comprising 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline . Alternatively, a second formulation achieves the same concentration using 10% DMSO + 90% (20% SBE-β-CD in saline) . These formulation data are product-specific and have been empirically validated by the supplier, providing actionable information not uniformly available for all hUP1 inhibitor candidates.

solubility in vivo formulation DMSO solubility

hUP1-IN-1 Chemical Stability and Recommended Storage Conditions

hUP1-IN-1 potassium salt exhibits defined stability parameters under recommended storage conditions. As a dry powder, the compound is stable for up to 3 years at -20°C and 2 years at 4°C when stored in a sealed, moisture-protected environment . In solution (e.g., DMSO stock), stability is maintained for 6 months at -80°C and 1 month at -20°C . The compound is stable at ambient temperature for several days during routine shipping, enabling standard logistics without cold-chain requirements .

compound stability storage conditions shelf life

hUP1-IN-1 Research Applications: 5-FU Modulation Studies and Pyrimidine Salvage Pathway Investigation


5-FU Combination Studies in Colorectal Cancer Models

hUP1-IN-1 is appropriate for in vitro studies investigating modulation of 5-fluorouracil (5-FU) antiproliferative effects and cytotoxicity in colorectal cancer cell lines, particularly SW-620 cells. The compound's demonstrated ability to enhance 5-FU antiproliferative activity while reducing cytotoxicity supports its use as a pharmacological tool to probe hUP1-mediated uridine salvage in the context of fluoropyrimidine chemotherapy [1].

hUP1 Enzymology and Kinetic Mechanism Studies

Researchers investigating the catalytic mechanism and kinetics of human uridine phosphorylase 1 can employ hUP1-IN-1 as a well-characterized competitive inhibitor with respect to uridine. The compound's defined Kii (375 nM) and Kis Urd (635 nM) values provide a quantitative benchmark for enzyme inhibition studies [1].

Structure-Activity Relationship (SAR) and Binding Thermodynamics Analysis

hUP1-IN-1 serves as a reference compound for SAR studies within the pyridone-based hUP1 inhibitor chemotype. Its comprehensive thermodynamic binding profile (K_d, ΔG, ΔH, ΔS) obtained via ITC enables comparative analysis with structural analogs to elucidate the enthalpic and entropic contributions governing ligand-hUP1 interactions [1].

In Vivo Pharmacodynamic Studies Requiring Defined Formulation

For in vivo studies investigating hUP1 inhibition in animal models, the potassium salt of hUP1-IN-1 offers validated formulation protocols. The compound can be prepared as a clear solution at 3.75 mg/mL using either of two documented co-solvent systems (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline; or 10% DMSO + 90% 20% SBE-β-CD in saline), facilitating reproducible dosing in preclinical pharmacology experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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